N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c14-12(16)8-9-3-5-10(6-4-9)15-13(17)11-2-1-7-18-11/h1-7H,8H2,(H2,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOUUAITCBRONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 4-(carbamoylmethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions, such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitronium ions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated or nitrated thiophene derivatives.
Scientific Research Applications
Chemical Applications
Organic Synthesis
N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide serves as a valuable reagent in organic synthesis. Its ability to introduce functional groups into target molecules makes it a crucial intermediate in the development of complex chemical compounds. It can facilitate the formation of various derivatives through reactions such as oxidation, reduction, and substitution, thereby expanding the toolkit available to chemists for creating novel compounds.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets. The thiophene ring enhances its aromatic character, which can influence the compound's reactivity and stability in chemical reactions. This unique structural feature allows for diverse applications in synthetic pathways, particularly in creating specialty chemicals with tailored properties.
Biological Applications
Anticancer Activity
Research has indicated that thiophene carboxamide derivatives, including this compound, exhibit significant anticancer properties. Studies suggest that these compounds can mimic the action of established anticancer drugs such as Combretastatin A-4 (CA-4). For instance, synthesized derivatives have shown promising results against Hep3B cancer cell lines, with some exhibiting IC50 values comparable to CA-4 .
Biological Mechanisms
The anticancer activity is attributed to the compound's ability to interfere with tubulin dynamics within cancer cells. By binding to the colchicine site on tubulin, these compounds can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancerous cells. This mechanism highlights the potential of this compound as a lead compound for developing new anticancer therapies.
Medicinal Applications
Drug Development
The structural features of this compound make it an attractive candidate for drug development. Its potential anti-inflammatory and antimicrobial properties are being investigated further to understand its therapeutic applications better. The compound's lipophilicity, enhanced by functional groups like carbamoylmethyl, may improve its bioavailability and efficacy as a pharmaceutical agent.
Case Studies
Several studies have explored the pharmacokinetic profiles of thiophene derivatives, indicating their potential advantages over traditional drugs due to improved solubility and stability. For example, modifications to the thiophene structure have been shown to enhance receptor binding affinities and reduce side effects associated with existing treatments .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals that require specific functional characteristics. Its versatility allows it to be employed in various chemical processes, including the synthesis of polymers and materials with enhanced properties.
Material Science
The compound's unique properties also make it suitable for applications in material science, where it can contribute to developing new materials with desirable mechanical and thermal characteristics.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Organic synthesis | Acts as a reagent for introducing functional groups |
| Biology | Anticancer research | Exhibits significant activity against Hep3B cells |
| Medicine | Drug development | Potential anti-inflammatory and antimicrobial effects |
| Industry | Specialty chemicals | Used in producing materials with tailored properties |
Mechanism of Action
The mechanism of action of N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key analogs differ in the substituents attached to the phenyl ring, influencing physicochemical and biological properties:
Analysis :
Modifications to the Thiophene Core
Variations in the thiophene ring or its substituents significantly alter bioactivity:
Analysis :
Heterocyclic Additions and Hybrid Structures
Incorporation of heterocycles diversifies pharmacological profiles:
Analysis :
Melting Points :
- Carbamothioyl derivatives () exhibit higher melting points (168–246°C) than acryloyl-substituted analogs (132°C in ), likely due to increased hydrogen bonding .
Biological Activity
N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article reviews the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by relevant data and case studies.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. These compounds are considered biomimetics of Combretastatin A-4 (CA-4), a well-known anticancer agent.
The mechanism of action involves the inhibition of tubulin polymerization, similar to CA-4. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. In particular, compounds derived from thiophene carboxamides have shown significant activity against Hep3B liver cancer cells, with IC50 values indicating potent cytotoxic effects.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2b | 5.46 | Hep3B |
| 2e | 12.58 | Hep3B |
The binding interactions of these compounds with tubulin have been characterized using molecular dynamics simulations, which revealed stable conformations and favorable interaction energies, further supporting their potential as anticancer agents .
1.2 Case Studies
A study synthesized a series of thiophene carboxamide derivatives and evaluated their anticancer activity. Among these, this compound demonstrated significant cytotoxicity against various cancer cell lines, reinforcing its potential as a lead compound for further development .
2. Antibacterial Activity
In addition to anticancer properties, this compound exhibits promising antibacterial activity. Research has focused on its efficacy against resistant strains of bacteria, particularly those producing extended-spectrum beta-lactamases (ESBL).
The antibacterial mechanism is believed to involve the inhibition of beta-lactamase enzymes in bacteria such as Escherichia coli. Molecular docking studies indicate that the compound effectively binds to the active site of these enzymes, preventing bacterial growth.
| Compound | Target Enzyme | Binding Energy (kcal/mol) |
|---|---|---|
| 4a | β-lactamase | -9.45 |
| 4c | β-lactamase | -8.95 |
These findings suggest that this compound could be developed as a novel antibiotic agent .
2.2 Case Studies
A recent study evaluated a series of thiophene derivatives for their antibacterial properties against ESBL-producing E. coli. The results indicated that compounds similar to this compound had high activity levels, making them potential candidates for addressing antibiotic resistance .
3. Conclusion and Future Directions
This compound represents a promising compound with significant biological activities, particularly in cancer therapy and antibacterial applications. The ongoing research into its mechanisms and efficacy will likely lead to the development of new therapeutic agents.
Future studies should focus on:
- In vivo efficacy : Testing in animal models to confirm anticancer and antibacterial activities.
- Optimization : Modifying the chemical structure to enhance potency and reduce toxicity.
- Clinical Trials : Initiating trials to evaluate safety and effectiveness in humans.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for N-[4-(carbamoylmethyl)phenyl]thiophene-2-carboxamide?
- Methodological Answer : The compound is typically synthesized via amide bond formation between thiophene-2-carbonyl chloride and substituted aniline derivatives. A reflux reaction in polar aprotic solvents (e.g., acetonitrile) with equimolar reagents is standard. For example, analogous compounds like N-(2-nitrophenyl)thiophene-2-carboxamide were synthesized by refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile for 1 hour, followed by solvent evaporation to yield crystals . Purification often involves recrystallization or column chromatography (e.g., CH₂Cl₂/MeOH for derivatives) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Comprehensive characterization requires:
- NMR spectroscopy : Assign peaks for aromatic protons (thiophene and phenyl rings) and carbamoylmethyl groups. For example, dihedral angles between aromatic rings (e.g., 8.5–13.5° in similar compounds) can be deduced from coupling constants .
- IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) .
- X-ray crystallography : Resolve crystal packing and non-classical interactions (e.g., C–H⋯O/S) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial activity : Use disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi, referencing protocols from structurally related thiophene carboxamides .
- Enzyme inhibition : Screen against targets like lipoxygenases or kinases using fluorescence-based or colorimetric assays (e.g., 15-lipoxygenase-1 inhibition assays with IC₅₀ determination) .
- Cytotoxicity : Employ MTT assays on cancer cell lines, comparing results with controls like doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Core scaffold modifications : Substitute the thiophene ring with furan or pyridine to assess electronic effects on binding. For example, replacing thiophene with furan in analogs altered dihedral angles and hydrogen-bonding patterns .
- Linker variation : Replace the carbamoylmethyl group with ester or sulfonamide moieties to modulate solubility and target affinity. Derivatives with piperidin-4-yloxy linkers showed enhanced blood-brain barrier permeability in Ebola virus entry inhibition studies .
- Terminal group optimization : Introduce fluorinated or trifluoromethyl groups to improve metabolic stability, as seen in ULK1 inhibitors .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Comparative crystallography : Analyze crystal structures of analogs (e.g., N-(2-nitrophenyl)furan-2-carboxamide vs. thiophene derivatives) to identify conformational differences impacting activity .
- Dose-response reevaluation : Re-test conflicting compounds under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out assay-specific artifacts .
- Meta-analysis : Pool data from multiple studies using tools like Prism® to assess statistical significance of discrepancies .
Q. What computational approaches complement experimental data for target validation?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like AKT2 kinase, referencing mutations identified in gene reports .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes, focusing on key residues (e.g., catalytic lysines in kinases) .
- QSAR modeling : Develop models with descriptors like logP and polar surface area to predict bioactivity trends across derivatives .
Q. What strategies improve synthetic yield and purity for scale-up?
- Methodological Answer :
- Solvent optimization : Switch from acetonitrile to DMF for higher solubility of intermediates, as demonstrated in 15-lipoxygenase inhibitor syntheses .
- Catalyst screening : Test bases like K₂CO₃ vs. TEA for amide coupling efficiency .
- Process analytics : Implement in-line FTIR to monitor reaction progress and minimize byproducts .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks. Analyze degradation products via LC-MS .
- pH stability profiling : Incubate in buffers (pH 1–13) and quantify intact compound using HPLC with a C18 column .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
